(3-phenoxyphenyl)methyl 3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
Description
The compound "(3-phenoxyphenyl)methyl 3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate" is a synthetic pyrethroid analog characterized by a cyclopropane core substituted with a chloro-trifluoropropenyl group (E-configuration) and esterified with a (3-phenoxyphenyl)methyl moiety. Its molecular structure confers insecticidal properties by targeting voltage-gated sodium channels in insects, a mechanism shared with other pyrethroids . The E-configuration of the chloro-trifluoropropenyl group distinguishes it from Z-isomers, influencing stereochemical interactions and bioactivity .
Properties
IUPAC Name |
(3-phenoxyphenyl)methyl 3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClF3O3/c1-21(2)17(12-18(23)22(24,25)26)19(21)20(27)28-13-14-7-6-10-16(11-14)29-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRBHVOKZNZJDH-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(\C(F)(F)F)/Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71698-60-7 | |
| Record name | (3-phenoxyphenyl)methyl 3-(-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071698607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Mechanism of Action
Target of Action
The primary target of this compound is the sodium channel protein type 1 subunit alpha . This protein plays a crucial role in the initiation and propagation of action potentials in neurons.
Mode of Action
The compound acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane. This disruption leads to delayed repolarization and paralysis of the pests.
Biochemical Pathways
The affected biochemical pathway primarily involves the sodium ion transport across the neuronal membrane . The compound’s action on the sodium channels disrupts the normal flow of sodium ions, which is essential for the generation of action potentials. This disruption affects the normal functioning of the neurons, leading to paralysis and eventual death of the pests.
Pharmacokinetics
Based on its chemical structure and properties, it can be inferred that it has a low aqueous solubility and is relatively volatile. These properties may influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action result in the disruption of normal neuronal activity. This leads to paralysis and eventual death of the pests. It is also known to be highly toxic to mammals and is a known irritant.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It has a low risk of leaching to groundwater due to its chemical properties. It is also highly toxic to fish, aquatic invertebrates, and honeybees, and moderately toxic to earthworms. Therefore, its use must be carefully managed to minimize environmental impact.
Biological Activity
The compound (3-phenoxyphenyl)methyl 3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate is a synthetic insecticide belonging to the class of pyrethroids. This article reviews its biological activity, focusing on its mechanism of action, toxicity profiles, and environmental impact.
This compound operates primarily by affecting the nervous system of insects. It acts on voltage-gated sodium channels, prolonging their opening and leading to hyperexcitation and eventual paralysis of the target pests. The structure-activity relationship (SAR) indicates that the trifluoropropenyl group enhances potency against various insect species by increasing lipophilicity and bioavailability.
Table 1: Structure-Activity Relationship
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoropropenyl Group | Increases potency |
| Cyclopropane Ring | Enhances stability |
| Phenoxy Group | Improves binding affinity |
Acute Toxicity
Acute toxicity studies reveal that this compound exhibits low toxicity in mammals but presents significant risks to aquatic organisms. The LD50 values in rats are reported to be greater than 2000 mg/kg, indicating low acute toxicity. However, its environmental persistence raises concerns about bioaccumulation.
Chronic Effects
Chronic exposure studies have indicated potential endocrine-disrupting effects. Research shows that prolonged exposure can lead to reproductive and developmental issues in non-target species. For instance, studies involving MCF-7 breast cancer cells demonstrated estrogenic activity at certain concentrations, suggesting implications for human health as well.
Table 2: Toxicity Data Summary
| Organism | LD50 (mg/kg) | Environmental Impact |
|---|---|---|
| Rat | >2000 | Low acute toxicity |
| Fish (e.g., zebrafish) | 10-100 | High risk of bioaccumulation |
| Daphnia magna | 1-10 | Significant ecological risk |
Case Study 1: Agricultural Application
In agricultural settings, this compound has been evaluated for efficacy against common pests such as aphids and whiteflies. Field trials showed a reduction in pest populations by up to 90% within two weeks post-application. However, non-target insect populations also declined significantly, raising concerns about ecological balance.
Case Study 2: Endocrine Disruption
A laboratory study investigated the effects of chronic exposure to sub-lethal doses of this compound on zebrafish. Results indicated alterations in reproductive behavior and hormone levels, suggesting that even low concentrations can disrupt endocrine functions in aquatic ecosystems.
Environmental Impact
The environmental persistence of this compound is a critical concern. Its degradation products have been detected in water bodies, prompting regulatory scrutiny. Biodegradation studies indicate that while microbial consortia can degrade the compound under specific conditions, complete mineralization may take extended periods.
Table 3: Biodegradation Rates
| Microbial Consortium | Degradation Rate (%) | Time Frame (Days) |
|---|---|---|
| EPO-Enriched Consortium | 60 | 21 |
| FLU-Enriched Consortium | 45 | 28 |
Comparison with Similar Compounds
Key Observations :
- Stereochemistry : The E-configuration in the target compound may enhance photostability compared to Z-isomers like bifenthrin, which are more prone to degradation .
- Functional Groups: Cyhalothrin’s cyano group increases binding affinity to sodium channels, whereas the target compound lacks this moiety, suggesting lower neurotoxic potency .
Carboxamide Derivatives
Several carboxamide analogs share the cyclopropane core but differ in functionalization:
Key Observations :
- Stability : Carboxamides exhibit greater hydrolytic stability than esters due to stronger hydrogen bonding and resistance to enzymatic cleavage .
- Crystallinity : The target compound’s ester group may reduce intermolecular hydrogen bonding compared to carboxamides, affecting solubility and formulation .
Structural and Functional Analysis
Stereochemical Influence
The E-configuration in the target compound’s propenyl group creates distinct van der Waals interactions compared to Z-isomers. For example, bifenthrin’s Z-isomer adopts a cisoid geometry, enabling tighter binding to insect sodium channels, whereas the E-isomer may exhibit reduced efficacy but improved environmental persistence .
Spectroscopic Differentiation
NMR data () reveal that substituents in regions A (positions 39–44) and B (29–36) cause chemical shift variations. The target compound’s E-configuration propenyl group would produce distinct shifts compared to Z-analogs, aiding structural identification .
Environmental and Bioactivity Considerations
- Mode of Action: The target compound likely shares pyrethroids’ sodium channel modulation but may exhibit reduced mammalian toxicity due to the absence of a cyano group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
